Tert-butyl (1-(4-aminophenyl)ethyl)carbamate
Übersicht
Beschreibung
Enzymatic Kinetic Resolution
The study on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate provides significant insights into the synthesis of chiral organoselenanes and organotelluranes. The resolution process, catalyzed by Candida antarctica lipase B (CAL-B), achieved high enantioselectivity, with an enantiomeric excess (E) greater than 200. This process yielded optically pure (R)- and (S)-enantiomers, which could be further transformed into corresponding (R)- and (S)-1-(2-aminophenyl)ethanols, demonstrating the potential for producing enantiomerically enriched compounds .
Asymmetric Mannich Reaction
Another synthetic approach involves the asymmetric Mannich reaction to produce tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. This method highlights the synthesis of chiral amino carbonyl compounds, which are crucial intermediates in various chemical syntheses. The process includes steps such as purification and waste disposal, ensuring safety and environmental considerations are taken into account .
Rapid Synthetic Method
The rapid synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds like omisertinib (AZD9291), is another significant advancement. The method involves acylation, nucleophilic substitution, and reduction, starting from commercially available 4-fluoro-2methoxy-5nitroaniline. The synthesis was optimized to achieve a total yield of 81%, with structures confirmed by MS and 1HNMR .
Amination Synthesis
The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a low-cost amination process is also noteworthy. Using inexpensive reagents such as CuI, ethylene glycol, and potassium phosphate, the compound was synthesized with a 52% yield. This compound serves as an important intermediate for the synthesis of biologically active benzimidazole compounds, with its structure characterized by ESI-MS, 1HNMR, and elementary analysis .
N-(Boc) Nitrone Equivalents
Lastly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones. These compounds, when reacted with organometallics, yield N-(Boc)hydroxylamines. The study describes several chemical transformations that showcase their utility as building blocks in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
Tert-butyl carbamate derivatives are crucial intermediates in the synthesis of biologically active compounds. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of omisertinib (AZD9291), has been optimized to achieve a total yield of 81% through acylation, nucleophilic substitution, and reduction processes. This compound serves as a pivotal step towards the development of targeted cancer therapies (Zhao et al., 2017).
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution of tert-butyl derivatives, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been explored to produce optically pure enantiomers. This process, facilitated by lipase-catalyzed transesterification reactions, demonstrates significant enantioselectivity, highlighting its potential in the synthesis of chiral organoselenium and organotellurium compounds (Piovan et al., 2011).
Protease Inhibitors
Tert-butyl carbamate derivatives have been utilized in the enantioselective synthesis of protease inhibitors, employing asymmetric syn- and anti-aldol reactions. This approach has led to the development of potent β-secretase inhibitors, showcasing the therapeutic potential of these compounds in treating neurodegenerative diseases (Ghosh et al., 2017).
Mass Spectrometric Assays
The structural analysis and dissociation mechanisms of tert-butylcarbamates have been studied in tandem mass spectrometric assays, particularly for newborn screening of lysosomal enzyme deficiencies. These studies provide insights into the protonation sites and stability of carbamate ions, which are crucial for accurate disease diagnostics (Spáčil et al., 2011).
Deprotection Studies
Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers good selectivity and mild reaction conditions, preserving the stereochemical integrity of substrates, which is vital for the synthesis of complex molecules (Li et al., 2006).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Tert-butyl (1-(4-aminophenyl)ethyl)carbamate are not found in the search results, carbamates in general are receiving much attention in recent years due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They have an important role in modern drug discovery and medicinal chemistry .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXQRGJLFEFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(4-aminophenyl)ethyl)carbamate | |
CAS RN |
643086-68-4 | |
Record name | tert-butyl N-[1-(4-aminophenyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.